molecular formula C21H23N3O4S B11425705 Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B11425705
M. Wt: 413.5 g/mol
InChI Key: YWOYWXOOAYHPMJ-UHFFFAOYSA-N
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Description

ETHYL 5-(3,3-DIMETHYLBUTANAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridazine derivatives

Preparation Methods

The synthesis of ETHYL 5-(3,3-DIMETHYLBUTANAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyridazine core, followed by the introduction of various functional groups through amide formation, esterification, and other organic transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has explored its potential as a therapeutic agent for treating different diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-(3,3-DIMETHYLBUTANAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to ETHYL 5-(3,3-DIMETHYLBUTANAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE include other thienopyridazine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of ETHYL 5-(3,3-DIMETHYLBUTANAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 5-(3,3-dimethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C21H23N3O4S/c1-5-28-20(27)17-14-12-29-18(22-15(25)11-21(2,3)4)16(14)19(26)24(23-17)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,22,25)

InChI Key

YWOYWXOOAYHPMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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